molecular formula C7H13N3 B1298058 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1002651-67-3

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1298058
CAS No.: 1002651-67-3
M. Wt: 139.2 g/mol
InChI Key: IPBXAQNEXLMXRW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position of the pyrazole ring and a methylmethanamine group at the nitrogen atom. Pyrazole derivatives are known for their diverse pharmacological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-ethyl-1H-pyrazole, formaldehyde, methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethyl group, leading to the formation of corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the pyrazole ring or the methylmethanamine group, depending on the reaction conditions.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the methylmethanamine group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(1-Ethyl-1H-pyrazol-5-yl)ethanone: This compound has a similar pyrazole ring structure but with an ethanone group instead of a methylmethanamine group. It may exhibit different chemical and biological properties due to the difference in functional groups.

    1-(1-Ethyl-1H-pyrazol-5-yl)ethan-1-amine: This compound has an ethan-1-amine group instead of a methylmethanamine group. The presence of the amine group may influence its reactivity and biological activity.

    1-(1-Ethyl-1H-pyrazol-5-yl)methylamine: This compound has a methylamine group instead of a methylmethanamine group. The difference in the length of the carbon chain may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and biological activity.

Properties

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBXAQNEXLMXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268465
Record name 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002651-67-3
Record name 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002651-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-methyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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